molecular formula C18H18N4O6 B10924873 Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate

Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate

Cat. No.: B10924873
M. Wt: 386.4 g/mol
InChI Key: RPANHISXBFBPSU-UHFFFAOYSA-N
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Description

Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate is a complex organic compound with the molecular formula C18H18N4O6. It is known for its unique structure, which includes a benzoate ester linked to a pyrimidinylamino group through an ethoxy and butanoyl bridge .

Preparation Methods

The synthesis of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidinylamino group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrimidine ring and various functional groups that contribute to its biological activity. The molecular formula is C22H26N4O5C_{22}H_{26}N_{4}O_{5}, and it has a molecular weight of approximately 426.47 g/mol. The structural formula can be represented as follows:

\text{Methyl 2 4 oxo 4 2 oxo 2 pyrimidin 2 ylamino ethoxy butanoyl}amino)benzoate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various precursors. The detailed synthetic pathway remains a subject of ongoing research, with various methodologies reported in literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cell lines, suggesting their potential as anticancer agents .

Cell Line IC50 (µM) Reference
MCF-715.0
HCT11612.5

Antimicrobial Activity

Compounds with similar structures have also been investigated for antimicrobial properties. Research indicates that derivatives exhibiting pyrimidine rings possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA synthesis .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell metabolism.
  • DNA Interaction : The presence of aromatic rings allows for intercalation into DNA, disrupting replication processes.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent publication explored the efficacy of a series of pyrimidine derivatives, including methyl 2-{...}, demonstrating significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial activity against clinical isolates, confirming the effectiveness against resistant strains .
  • Toxicological Evaluation : Toxicity studies are crucial for assessing the safety profile of these compounds. Preliminary results indicate low toxicity at therapeutic doses, making them promising candidates for further development .

Properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl]amino]benzoate

InChI

InChI=1S/C18H18N4O6/c1-27-17(26)12-5-2-3-6-13(12)21-14(23)7-8-16(25)28-11-15(24)22-18-19-9-4-10-20-18/h2-6,9-10H,7-8,11H2,1H3,(H,21,23)(H,19,20,22,24)

InChI Key

RPANHISXBFBPSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)NC2=NC=CC=N2

Origin of Product

United States

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